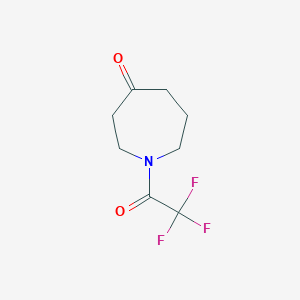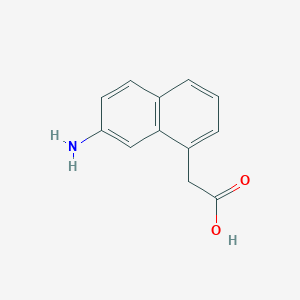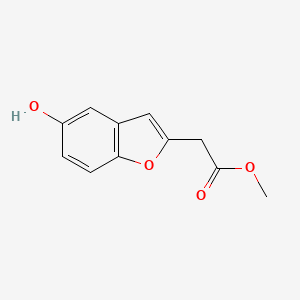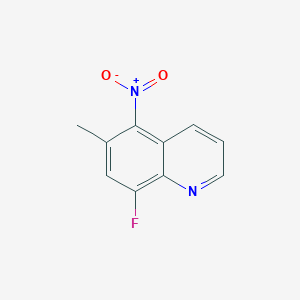
1-(2,2,2-Trifluoroacetyl)azepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroacetyl)azepan-4-one is a chemical compound with the molecular formula C8H10F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to an azepan-4-one ring
Méthodes De Préparation
The synthesis of 1-(2,2,2-Trifluoroacetyl)azepan-4-one can be achieved through several methods. One efficient synthetic route involves a two-step [5+2] annulation process catalyzed by gold. This method provides high regioselectivity and excellent diastereoselectivity . The reaction conditions typically involve the use of gold catalysts under controlled temperature and pressure to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroacetyl)azepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group can be replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroacetyl)azepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)azepan-4-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroacetyl)azepan-4-one can be compared with other similar compounds such as:
- 1-(2,2,2-Trifluoroacetyl)piperidin-4-one
- 1-(2,2,2-Trifluoroacetyl)morpholin-4-one
These compounds share the trifluoroacetyl group but differ in the ring structure. The azepan-4-one ring in this compound provides unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H10F3NO2 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)azepan-4-one |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-4-1-2-6(13)3-5-12/h1-5H2 |
Clé InChI |
YNFHSHYLEKIMGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCN(C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)




![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

